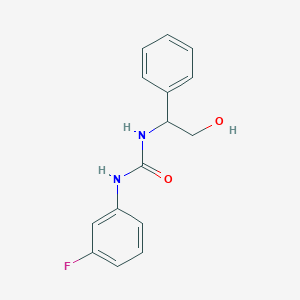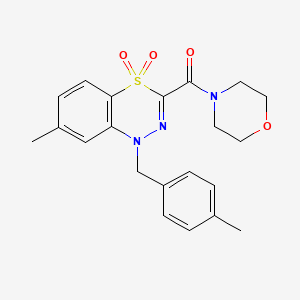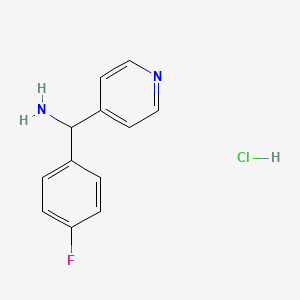
(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyrrolidine carboxylic acid with a fluorophenyl group attached. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied for various properties and activities, such as antioxidant activity, crystallography, and antibacterial properties .
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, derivatives of pyrrolidine carboxylic acid with different substituents have been synthesized through condensation reactions and further functionalized with heterocyclic moieties . The synthesis process is often guided by spectroscopic methods like NMR and IR, as well as X-ray crystallography to confirm the structures .
Molecular Structure Analysis
The molecular structure of pyrrolidine carboxylic acid derivatives is often confirmed using crystallographic studies. For example, the crystal and molecular structures of chiral and racemic forms of a related compound were presented, and the energies of hydrogen bonds were discussed . X-ray diffraction analysis has been used to unambiguously assign the structure of synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine carboxylic acid derivatives includes the ability to form isomers due to the presence of amide and azomethine structural units . The compounds can undergo further reactions to form various heterocyclic compounds, such as oxadiazoles, pyrazoles, and pyrroles, depending on the reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carboxylic acid derivatives are characterized using various spectroscopic techniques. The spectroscopic properties, including FT-IR, NMR, and UV, as well as quantum chemical methods, are used to investigate the compounds . These studies provide insights into the electronic structure, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . Additionally, the antibacterial activities of fluorinated derivatives have been explored, showing significant activity against both gram-positive and gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Fluorescent pH Sensor Development
A study highlights the design and synthesis of a heteroatom-containing organic fluorophore, which exhibits aggregation-induced emission (AIE) characteristics. This fluorophore demonstrates the ability to function as a fluorescent pH sensor due to its reversible emission changes upon protonation and deprotonation, showcasing potential applications in sensing acidic and basic conditions in both solution and solid states (Yang et al., 2013).
High-Fluorescence Quantum Yield Carbon Dots
Research into carbon dots with high fluorescence quantum yield identified organic fluorophores as the main contributors to their fluorescence. This insight into the fluorescence origins of carbon dots could significantly expand their applications, offering a new perspective on the development of high-performance fluorescent materials (Shi et al., 2016).
Magnetic and Gas Adsorption Properties of Metal-Organic Frameworks
The construction of Co(II)-based metal–organic frameworks using a symmetrical aromatic carboxylic acid ligand demonstrates diverse secondary building units and unique topologies. These frameworks exhibit selective adsorption properties for C2H2 and CO2 over CH4, alongside interesting magnetic properties, highlighting their potential in gas separation and storage applications (Sun et al., 2021).
Chemical Sensing and Selective Ion Detection
A study on a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry reveals its utility as a selective chemosensor for Al(3+). This fluoroionophore operates based on internal charge transfer (ICT), indicating its potential in selective ratiometric and colorimetric sensing applications (Maity & Govindaraju, 2010).
Novel Chiral Resolving Agents
The synthesis and structural analysis of enantiomers of (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid have demonstrated their potential as novel chiral resolving agents. These compounds have shown promise in the chromatographic separation of diastereomeric amides and esters, indicating their utility in stereoselective synthesis and analysis (Piwowarczyk et al., 2008).
Eigenschaften
IUPAC Name |
(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYMPQMWOVXMDK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)



![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)